An In-depth Technical Guide to 1-Methyl-5-hydroxypyrazole: Synthesis, Characterization, and Applications in Chemical and Pharmaceutical Development
An In-depth Technical Guide to 1-Methyl-5-hydroxypyrazole: Synthesis, Characterization, and Applications in Chemical and Pharmaceutical Development
A Note on Chemical Nomenclature: This guide focuses on 1-methyl-5-hydroxypyrazole . It is presumed that the topic "1-methyl-5-hydroxyethylpyrazole" contains a typographical error, as the preponderance of scientific literature and chemical databases points to the significance and widespread investigation of the former.
Introduction: The Versatile Pyrazole Scaffold
The pyrazole ring system is a foundational motif in medicinal chemistry and agrochemical research, forming the structural core of numerous biologically active compounds.[1][2] Its unique electronic and steric properties confer favorable pharmacokinetic and pharmacodynamic characteristics, such as metabolic stability and the capacity for potent, selective interactions with biological targets.[1] Within the diverse family of pyrazole derivatives, 1-methyl-5-hydroxypyrazole emerges as a particularly valuable synthetic intermediate, prized for its utility in the development of novel herbicides and therapeutic agents.[3][4] This technical guide provides a comprehensive overview of 1-methyl-5-hydroxypyrazole, encompassing its chemical structure, synthesis methodologies, analytical characterization, and key applications.
Part 1: Chemical Identity and Physicochemical Properties
1-Methyl-5-hydroxypyrazole is a heterocyclic organic compound characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms, a methyl group at the N1 position, and a hydroxyl group at the C5 position.
Chemical Structure:
Caption: Synthetic workflow for 1-methyl-5-hydroxypyrazole.
Experimental Protocol: Synthesis via Hydrolysis and Decarboxylation [3][5]
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Reaction Setup: In a suitable reaction vessel, dissolve 22 g of sodium hydroxide in 300 mL of water.
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Addition of Intermediate: Add 42.5 g of ethyl 1-methyl-5-hydroxypyrazole-4-carboxylate to the sodium hydroxide solution.
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Initial Reaction: Stir the mixture at 40 °C for 3 hours.
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Cooling: Cool the reaction mixture to room temperature.
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Acidification and Reflux: Carefully add 55 mL of concentrated hydrochloric acid dropwise. Following the addition, heat the mixture to reflux and maintain for 3 hours.
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Solvent Removal: After the reflux period, remove the solvent by distillation under reduced pressure.
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Purification: To the residue, add 200 mL of absolute ethanol and stir thoroughly.
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Isolation: Filter the mixture to remove any precipitates. The filtrate is then concentrated under reduced pressure to yield the white solid product, 1-methyl-5-hydroxypyrazole.
This procedure has been reported to produce the target compound with a high yield (98.0%) and purity (96.50% by HPLC). [5]
Route 2: From Dimethyl Malonate
An alternative synthetic approach starts with dimethyl malonate. [6]This method involves a multi-step process:
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Reaction of dimethyl malonate with a formamide compound (like DMF) and an alkylating agent in the presence of a base to form an intermediate.
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Cyclization of this intermediate with methylhydrazine.
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Subsequent hydrolysis and decarboxylation using an acid to obtain 1-methyl-5-hydroxypyrazole. [6] This route is noted for its use of less corrosive and easily recoverable raw materials, making it suitable for industrial-scale production. [6]
Part 3: Analytical Characterization
The structural confirmation and purity assessment of synthesized 1-methyl-5-hydroxypyrazole are crucial for its application in further research and development. A combination of chromatographic and spectroscopic techniques is typically employed.
Table 2: Analytical Techniques for Characterization
| Technique | Purpose | Expected Observations |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak corresponding to the retention time of 1-methyl-5-hydroxypyrazole. [5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation by identifying the chemical environment of hydrogen and carbon atoms. | Specific chemical shifts and coupling patterns characteristic of the methyl, hydroxyl, and pyrazole ring protons and carbons. [7][8] |
| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of the compound (m/z = 98.0480). [9] |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for O-H (hydroxyl) and C=N/C=C (pyrazole ring) stretching vibrations. [7] |
Part 4: Applications in Research and Development
The chemical architecture of 1-methyl-5-hydroxypyrazole makes it a versatile building block in both the agrochemical and pharmaceutical industries.
Agrochemicals
1-Methyl-5-hydroxypyrazole is a key intermediate in the synthesis of certain pyrazole-based herbicides. [3][4][6]These herbicides often function by inhibiting specific enzymes in plants, such as p-hydroxyphenylpyruvate dioxygenase (HPPD), leading to effective weed control. [6]
Medicinal Chemistry and Drug Discovery
The pyrazole scaffold is a privileged structure in drug discovery, and derivatives of 1-methyl-pyrazole have been investigated for a wide range of therapeutic applications. [1]
Caption: Role of the 1-methyl-pyrazole scaffold in drug discovery.
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Anticancer Agents: Derivatives of 1-methyl-1H-pyrazole-5-carboxamide have been synthesized and evaluated as potential anti-prostate cancer agents, targeting the androgen receptor signaling pathway. [10]The 5-hydroxypyrazole scaffold has also been utilized to develop reversible inhibitors of lysine-specific demethylase 1 (LSD1), an epigenetic target in cancer therapy. [11]* Antimicrobial and Antifungal Agents: Novel 1-methyl-1H-pyrazol-5-amine derivatives incorporating disulfide moieties have demonstrated potent antifungal and antibacterial activities. [12][13]* Antiparasitic Agents: Through medicinal chemistry optimization of a 1-methyl-1H-pyrazole-5-carboxamide scaffold, highly potent inhibitors of larval development in the parasitic nematode Haemonchus contortus have been identified. [14] The adaptability of the 1-methyl-pyrazole core allows for systematic structural modifications, enabling the fine-tuning of biological activity and the development of targeted therapeutic agents.
Conclusion
1-Methyl-5-hydroxypyrazole is a chemically significant and versatile intermediate. Its straightforward synthesis, coupled with the proven biological relevance of the pyrazole scaffold, ensures its continued importance in the fields of agrochemical development and medicinal chemistry. The ongoing exploration of its derivatives promises to yield novel compounds with potent and selective activities, addressing critical needs in agriculture and human health.
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PubMed. Optimization of Novel 1-Methyl-1 H-Pyrazole-5-carboxamides Leads to High Potency Larval Development Inhibitors of the Barber's Pole Worm. [Link]
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PubMed. Development of 5-hydroxypyrazole derivatives as reversible inhibitors of lysine specific demethylase 1. [Link]
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National Institutes of Health. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). [Link]
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PubMed. Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. [Link]
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MDPI. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. [Link]
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MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]
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